molecular formula C30H29ClN2O4 B12210807 6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B12210807
M. Wt: 517.0 g/mol
InChI Key: DXBSAVMCHPDYLQ-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound features a unique structure with chlorophenyl and dimethoxyphenyl groups, which may contribute to its distinct chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, starting from simpler benzodiazepine precursors. The process may include:

    Formation of the benzodiazepine core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.

    Introduction of the chlorophenyl and dimethoxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Propanoylation: The propanoyl group can be added through acylation reactions using propanoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a model compound to study the reactivity and properties of benzodiazepines.

    Biology: The compound may be investigated for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Research may focus on its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.

    Industry: The compound could be explored for its use in the synthesis of other complex molecules or as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one likely involves interaction with the gamma-aminobutyric acid (GABA) receptor, similar to other benzodiazepines. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is unique due to its specific structural features, such as the presence of both chlorophenyl and dimethoxyphenyl groups, which may confer distinct pharmacological properties and reactivity compared to other benzodiazepines.

Properties

Molecular Formula

C30H29ClN2O4

Molecular Weight

517.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H29ClN2O4/c1-4-28(35)33-24-8-6-5-7-22(24)32-23-15-20(19-11-14-26(36-2)27(17-19)37-3)16-25(34)29(23)30(33)18-9-12-21(31)13-10-18/h5-14,17,20,30,32H,4,15-16H2,1-3H3

InChI Key

DXBSAVMCHPDYLQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)Cl

Origin of Product

United States

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